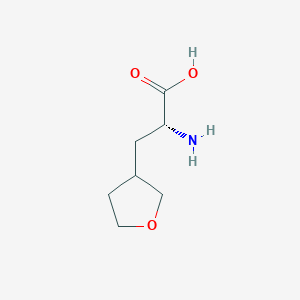

(2R)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid

Description

(2R)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid is a non-proteinogenic amino acid characterized by a tetrahydrofuran (THF) ring substituent at the β-carbon of its alanine backbone. Its molecular formula is C₇H₁₃NO₃, with a molecular weight of 159.18 g/mol and a CAS registry number of 1344974-68-0 . The compound is stored under dry conditions at 2–8°C to ensure stability. Its stereoisomer, (2S)-2-amino-3-(tetrahydrofuran-3-yl)propanoic acid (CAS: 1344964-79-9), has been synthesized but exhibits distinct biochemical properties due to its chirality .

The THF moiety confers unique conformational rigidity, making this compound a valuable scaffold in medicinal chemistry for studying enzyme-substrate interactions and designing bioactive analogs.

Properties

IUPAC Name |

(2R)-2-amino-3-(oxolan-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c8-6(7(9)10)3-5-1-2-11-4-5/h5-6H,1-4,8H2,(H,9,10)/t5?,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTUZUAJROYEUAS-PRJDIBJQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCC1C[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743976 | |

| Record name | 3-Oxolan-3-yl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1344974-68-0 | |

| Record name | 3-Oxolan-3-yl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as a protected amino acid or a tetrahydrofuran derivative.

Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions, often involving nucleophilic substitutions or oxidative cyclizations.

Introduction of the Amino Group: The amino group is introduced through amination reactions, which may involve reductive amination or other suitable methods.

Final Deprotection: If protective groups were used, they are removed to yield the final product.

Industrial Production Methods

Industrial production methods for (2R)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

(2R)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and biochemical processes . Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare (2R)-2-amino-3-(tetrahydrofuran-3-yl)propanoic acid with amino acids sharing analogous side-chain modifications or functional groups:

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights

Side-Chain Rigidity vs. Flexibility :

- The THF ring in the target compound imposes steric constraints, reducing conformational flexibility compared to D-Tryptophan (indole side chain) or S-Allyl-L-cysteine (allylthio group) .

- This rigidity may enhance binding specificity in enzyme inhibition studies.

Metabolic Stability :

- The THF moiety is less prone to oxidative metabolism compared to sulfur-containing analogs like Djenkolic acid or S-Allyl-L-cysteine, which undergo sulfoxidation or disulfide bond formation .

Biosynthetic Relevance: While D-Tryptophan and D-Tyrosine are canonical D-amino acids with roles in bacterial cell wall synthesis, the target compound’s biological function remains underexplored, though it shares structural motifs with cyclic ether-containing natural products .

Chirality and Bioactivity :

- The (2R) configuration distinguishes it from its (2S)-isomer, which has a different metabolic fate and receptor interaction profile .

Biological Activity

(2R)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid is an amino acid derivative notable for its unique structural features, which include an amino group and a tetrahydrofuran ring. This compound has garnered attention in pharmacological research due to its potential biological activities and interactions with various biological targets.

Structural Characteristics

The molecular formula of (2R)-2-amino-3-(tetrahydrofuran-3-yl)propanoic acid is , with a molecular weight of 159.18 g/mol. Its structure includes a chiral center at the second carbon, contributing to its stereochemical properties. The compound is also known as 3-Oxolan-3-yl-L-alanine, indicating its relationship to natural amino acids, which suggests potential roles in protein synthesis or as neurotransmitter analogs.

Research indicates that (2R)-2-amino-3-(tetrahydrofuran-3-yl)propanoic acid may interact with specific molecular targets, acting as either an agonist or antagonist at certain receptors. This interaction influences cellular signaling pathways and biochemical processes, potentially modulating neurotransmitter systems. The compound's dual functionality as both an amino acid and a cyclic ether enhances its reactivity and biological activity.

Pharmacological Potential

Preliminary studies have suggested that (2R)-2-amino-3-(tetrahydrofuran-3-yl)propanoic acid may play a role in various biological pathways. Its structural similarity to natural amino acids implies potential applications in pharmacology, particularly in drug design and development . Interaction studies have focused on its binding affinity with enzymes and receptors, which are crucial for understanding its therapeutic potential.

Comparative Analysis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (2R)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid | Amino group, tetrahydrofuran ring | Potential neurotransmitter analog |

| Proline | Cyclic amino acid | Involved in protein synthesis |

| Pipecolic acid | Cyclic amino acid | Neurotransmitter modulation |

The unique combination of the tetrahydrofuran ring and the amino group in (2R)-2-amino-3-(tetrahydrofuran-3-yl)propanoic acid sets it apart from other amino acids and derivatives, enhancing its potential for specific biological interactions .

Case Studies and Research Findings

- Interaction with Receptors : Initial findings suggest that (2R)-2-amino-3-(tetrahydrofuran-3-yl)propanoic acid may interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive functions. Further research is needed to elucidate these interactions fully .

- Synthesis and Applications : The synthesis of this compound typically involves multi-step organic reactions, including asymmetric synthesis techniques. Its versatility as a building block for more complex molecules makes it valuable in pharmaceutical development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.